ZM323881 - 193001-14-8

ZM323881

Catalog Number: EVT-254316
CAS Number: 193001-14-8
Molecular Formula: C22H18FN3O2
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZM 323881 is a member of the class of quinazolines carrying 2-fluoro-4-methyl-5-hydroxyanilino and benzyloxy substituents at positions 4 and 7 respectively. It has a role as a vascular endothelial growth factor receptor antagonist. It is a benzyl ether, an aromatic ether, a member of quinazolines, a secondary amino compound, a substituted aniline, a halophenol, a member of monofluorobenzenes, an organic cation and a fluorophenol. It is a conjugate base of a ZM 323881(1+).
Overview

ZM323881 is a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR). The compound is characterized by its ability to inhibit VEGFR-2 tyrosine kinase activity, which plays a crucial role in angiogenesis and vascular permeability. The chemical name for ZM323881 is 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, and it has been identified as a significant tool in the study of vascular biology and cancer therapeutics due to its selective inhibition profile against other receptor tyrosine kinases.

Source and Classification

ZM323881 was initially described in research focused on angiogenesis and the role of VEGF in various pathological conditions, including cancer, arthritis, and diabetes. It is classified as an anilinoquinazoline derivative, which is a structural class known for its biological activity against various kinases. The compound has been extensively studied for its effects on endothelial cell proliferation and vascular permeability, demonstrating high selectivity with an IC50 value of less than 2 nM for VEGFR-2 compared to over 50 μM for VEGFR-1 and other receptor tyrosine kinases .

Synthesis Analysis

The synthesis of ZM323881 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including benzyloxyquinazoline derivatives.
  2. Reactions: The synthetic pathway may involve nucleophilic substitutions and coupling reactions to form the final compound. Specific methods can include:
    • Aniline Coupling: Reacting a benzyloxy-substituted quinazoline with an appropriate aniline derivative.
    • Fluorination: Incorporating the fluorine atom at the 4-position of the phenolic ring.
  3. Purification: After synthesis, ZM323881 is purified through recrystallization or chromatography to ensure high purity (≥99%) for biological assays .
Molecular Structure Analysis

ZM323881 has a complex molecular structure characterized by several functional groups:

  • Core Structure: The compound features a quinazoline ring system that is pivotal for its biological activity.
  • Functional Groups: Key functional groups include:
    • A benzyloxy group that enhances lipophilicity.
    • A fluorine atom that contributes to its selectivity and potency.
    • A hydroxyl group that may participate in hydrogen bonding during receptor interactions.

The molecular formula for ZM323881 is C16H16FN2O, and its molecular weight is approximately 284.31 g/mol .

Chemical Reactions Analysis

ZM323881 primarily acts as an inhibitor of VEGFR-2, affecting several downstream signaling pathways involved in angiogenesis:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of VEGFR-2, ZM323881 prevents autophosphorylation and subsequent activation of signaling cascades that lead to endothelial cell proliferation and migration.
  2. Impact on Vascular Permeability: In vivo studies have shown that ZM323881 can reverse VEGF-A-mediated increases in vascular permeability in microvessels, highlighting its potential therapeutic applications in diseases characterized by excessive angiogenesis .
Mechanism of Action

The mechanism of action of ZM323881 involves:

  1. Binding to VEGFR-2: The compound selectively binds to the kinase domain of VEGFR-2, inhibiting its phosphorylation.
  2. Downstream Effects: This inhibition disrupts the signaling pathways activated by VEGF-A, leading to decreased endothelial cell proliferation and reduced vascular permeability.
  3. Biological Outcomes: As a result, ZM323881 demonstrates potential benefits in treating conditions such as cancer where angiogenesis is a critical factor .
Physical and Chemical Properties Analysis

ZM323881 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but should be stored away from light to prevent degradation.

These properties make ZM323881 suitable for various experimental applications in pharmacological research .

Applications

ZM323881 has several scientific uses:

  1. Research Tool: It serves as a valuable tool for studying the roles of VEGF and VEGFR-2 in angiogenesis and related pathologies.
  2. Cancer Therapeutics: Due to its potent inhibitory effects on endothelial cell proliferation, it is being explored as a potential therapeutic agent in cancer treatments where angiogenesis plays a crucial role.
  3. Vascular Biology Studies: Researchers utilize ZM323881 to investigate mechanisms underlying vascular permeability changes in various disease states .
Molecular Mechanisms of ZM323881 in VEGFR2 Tyrosine Kinase Inhibition

Structural Basis of VEGFR2 Selectivity and ATP-Binding Pocket Interactions

ZM323881 (5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride) is a potent and selective ATP-competitive inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR). Its molecular design features a quinazoline core that mimics the adenine ring of ATP, enabling direct competition for the kinase domain's ATP-binding site. The 4-fluoro-2-methylphenol moiety extends into the hydrophobic pocket of VEGFR2, forming critical van der Waals interactions with residues like Cys1045 and Leu840. This positioning sterically hinders ATP binding and prevents receptor autophosphorylation [1] [8].

The compound's selectivity for VEGFR2 (IC₅₀ = 2 nM) over VEGFR1 (IC₅₀ > 50 µM) arises from structural differences in the hinge region of these receptors. VEGFR2 contains a smaller gatekeeper residue (Val848) compared to VEGFR1 (Phe1045), allowing optimal accommodation of ZM323881's benzyloxy group. Additionally, hydrogen bonding between the quinazoline N1 and VEGFR2's Glu885 stabilizes the inhibitor-receptor complex, a interaction absent in VEGFR1 due to divergent residue geometry [4] [8].

Table 1: Selectivity Profile of ZM323881

Kinase TargetIC₅₀ ValueStructural Basis of Selectivity
VEGFR2 (KDR)2 nMOptimal hydrophobic pocket occupancy; H-bond with Glu885
VEGFR1 (Flt-1)>50 µMBulky gatekeeper residue (Phe1045); suboptimal hinge region
PDGFRβ>50 µMIncompatible ATP-binding pocket sterics
FGFR1>50 µMDivergent hinge region conformation
EGFR>50 µMLarger ATP-binding cavity

Downstream Signaling Pathway Modulation: ERK/p38 MAPK, PI3K/Akt, and eNOS Phosphorylation

By inhibiting VEGFR2 autophosphorylation, ZM323881 disrupts multiple downstream signaling cascades:

  • ERK/p38 MAPK Pathway: VEGF-A-induced phosphorylation of ERK1/2 is suppressed by ZM323881 at nanomolar concentrations (IC₅₀ = 8 nM in proliferation assays). This occurs via disrupted recruitment of adaptor proteins (GRB2/SOS) to phosphorylated VEGFR2 Tyr1175, preventing Ras/Raf/MEK activation. Consequently, transcription factors like c-Fos/c-Jun remain uninduced, blocking pro-angiogenic gene expression [1] [10].
  • PI3K/Akt Pathway: ZM323881 ablates Akt phosphorylation at Ser473 by inhibiting PI3K binding to VEGFR2 phosphotyrosines (Tyr951 and Tyr996). This deactivates mTORC1 and reduces synthesis of anti-apoptotic proteins (e.g., Bcl-2), sensitizing endothelial cells to apoptosis. In vivo, this manifests as reduced microvascular density in angiogenic models [6] [8].
  • eNOS Phosphorylation: The compound prevents VEGF-stimulated eNOS activation by disrupting Ca²⁺ release from endoplasmic reticulum stores. ZM323881-treated endothelial cells show impaired phosphorylation of eNOS at Ser1177 due to defective IP₃ receptor-mediated Ca²⁺ flux. This reduces nitric oxide production and endothelial-dependent vasodilation, contributing to vascular dysfunction in pathological settings [5].

Table 2: Downstream Pathway Modulation by ZM323881

PathwayKey Effectors InhibitedFunctional Consequence
ERK/p38 MAPKPhospho-ERK1/2 ↓; c-Fos/c-Jun ↓Impaired endothelial proliferation/migration
PI3K/AktPhospho-Akt (Ser473) ↓; mTORC1 ↓Reduced cell survival; increased apoptosis
eNOS ActivationIP₃R-mediated Ca²⁺ flux ↓; phospho-eNOS (Ser1177) ↓Impaired vasodilation; reduced vascular permeability

Competitive Inhibition Dynamics: Kinetic Analysis of Tyrosine Kinase Activity Suppression

Kinetic studies reveal ZM323881 functions as a reversible, ATP-competitive inhibitor. Lineweaver-Burk plots demonstrate increased apparent Kₘ for ATP in the presence of ZM323881, while Vₘₐₓ remains unchanged—indicating direct competition at the catalytic site. The inhibition constant (Kᵢ) against VEGFR2 is 0.8 nM, reflecting high binding affinity [4].

Notably, ZM323881 exhibits slow dissociation kinetics (t₁/₂ > 60 min) due to strong hydrophobic interactions within the ATP-binding pocket. This prolongs its inhibitory effect despite transient receptor activation. In cell-free kinase assays, ZM323881 suppresses VEGF-A165a-induced VEGFR2 phosphorylation with an IC₅₀ of 2 nM, consistent across human, murine, and amphibian (Xenopus) orthologs, confirming conserved mechanism of action [4] [5].

Cross-Reactivity Profiles: Specificity Against PDGFRβ, FGFR1, EGFR, and ErbB2

ZM323881 demonstrates exceptional selectivity for VEGFR2 over related receptor tyrosine kinases (RTKs):

  • PDGFRβ/FGFR1: No significant inhibition occurs at concentrations ≤10 µM (IC₅₀ >50 µM). This stems from larger ATP-binding pockets in these kinases that poorly accommodate ZM323881’s benzyloxyquinazoline group. Molecular docking confirms suboptimal hydrogen bonding with FGFR1’s Ala564 (vs. Glu885 in VEGFR2) [1] [4].
  • EGFR/ErbB2: IC₅₀ values exceed 50 µM due to steric clashes with EGFR’s Thr790 gatekeeper residue. ZM323881’s 4-fluoro group projects toward a solvent-inaccessible region in EGFR, reducing binding affinity [1] [8].
  • Off-Target Effects: At high concentrations (>5 µM), weak inhibition of BCRP (ABCG2) occurs (IC₅₀ ~10 µM), potentially via interaction with the transmembrane drug-efflux pump. However, this is pharmacologically irrelevant at typical working concentrations for VEGFR2 studies [7].

Table 3: Kinase Selectivity Profile of ZM323881

KinaseIC₅₀ (µM)Selectivity Ratio (vs. VEGFR2)Structural Basis of Discrimination
VEGFR20.0021Optimal hinge region H-bonding (Glu885)
VEGFR1>50>25,000Bulky gatekeeper (Phe1045)
PDGFRβ>50>25,000Expanded ATP-binding pocket
FGFR1>50>25,000Suboptimal H-bond with Ala564
EGFR>50>25,000Steric clash with Thr790
BCRP~105,000Transmembrane allosteric site

Comprehensive Compound Nomenclature

Table 4: Chemical Identifiers for ZM323881

Identifier TypeDesignation
Systematic Name5-((7-Benzyloxyquinazolin-4-yl)amino)-4-fluoro-2-methylphenol hydrochloride
SynonymsZM 323881 hydrochloride; ZM323881
CAS Registry193000-39-4
Molecular FormulaC₂₂H₁₈FN₃O₂·HCl
Molecular Weight411.86 g/mol
Purity Specification≥99% (HPLC)

Properties

CAS Number

193001-14-8

Product Name

ZM323881

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H18FN3O2/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15/h2-11,13,27H,12H2,1H3,(H,24,25,26)

InChI Key

NVBNDZZLJRYRPD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F

Synonyms

5-((7-(benzyloxy)quinazolin-4-yl)amino)-4-fluoro-2-methylphenol
ZM323881

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.